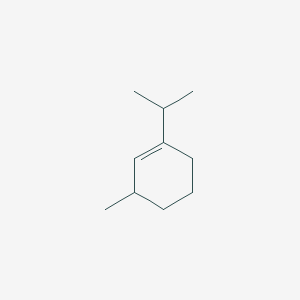
3-Methyl-1-(propan-2-yl)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(propan-2-yl)cyclohex-1-ene is a monoterpene that belongs to the class of cycloalkenes. It is characterized by a cyclohexene ring with methyl and isopropyl substituents at positions 1 and 4, respectively . This compound is known for its presence in various essential oils and its applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(propan-2-yl)cyclohex-1-ene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 4-isopropyl-1-methylcyclohexene can be carried out using strong acids like sulfuric acid or Lewis acids like aluminum chloride .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides are employed to facilitate the cyclization and isomerization reactions. The reaction conditions typically include elevated temperatures and pressures to optimize the conversion rates .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(propan-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Halogenating Agents: Chlorine, bromine with UV light or radical initiators.
Major Products Formed
Oxidation: Alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexenes.
Scientific Research Applications
3-Methyl-1-(propan-2-yl)cyclohex-1-ene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1-(propan-2-yl)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death . The compound’s anti-inflammatory effects are believed to result from its inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol: Similar structure but with an additional hydroxyl group.
1-Methyl-4-isopropylcyclohex-1-ene: Another isomer with different positioning of substituents.
Uniqueness
3-Methyl-1-(propan-2-yl)cyclohex-1-ene is unique due to its specific arrangement of methyl and isopropyl groups, which imparts distinct chemical and physical properties. This unique structure contributes to its specific reactivity and applications in various fields .
Properties
CAS No. |
13828-32-5 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
3-methyl-1-propan-2-ylcyclohexene |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-5-9(3)7-10/h7-9H,4-6H2,1-3H3 |
InChI Key |
DDBNUTWRHSVAEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















